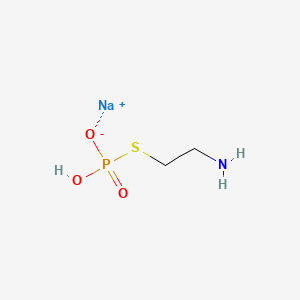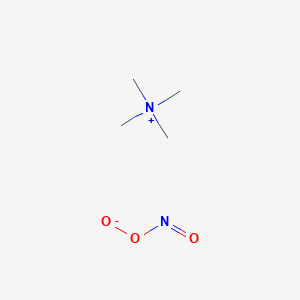
Phosphocysteamine sodium
説明
Synthesis Analysis
Phosphorus compounds, including those similar to phosphocysteamine sodium, are typically synthesized through reactions involving sodium salts and phosphorus sources. For instance, the reaction of sodium bis(iminophosphoranyl)alkanides with halide-bridged platinum(II) and palladium(II) phosphine dimers yields four-membered metallacycles, demonstrating the versatility of sodium phosphorus derivatives in forming complex structures with transition metals (Avis et al., 1996). Another example includes the synthesis of luminescent lanthanide phosphate nanocrystals from sodium tripolyphosphate, showcasing a colloidal synthesis approach (Buissette et al., 2004).
Molecular Structure Analysis
The molecular and crystal structures of phosphorus-containing compounds often reveal intricate details about their bonding and geometry. For example, the structure determination of a tetraphenylmonothioimidodiphosphinic acid and its sodium salt provided insights into the anti conformation of chalcogen atoms in the OPNPS system, highlighting the diverse structural possibilities of sodium phosphorus compounds (Yang et al., 1997).
Chemical Reactions and Properties
Phosphorus compounds engage in a variety of chemical reactions, offering a broad range of properties and applications. The stannylphosphide anion reagent sodium bis(triphenylstannyl) phosphide illustrates the potential for creating compounds with unique bonding arrangements and applications in synthesis and catalysis (Cummins et al., 2014).
Physical Properties Analysis
The physical properties of phosphorus compounds, such as crystallinity, phase behavior, and thermal stability, are crucial for their practical applications. The synthesis and structure of Na2((HO3PCH2)3NH)1.5H2O, the first alkaline triphosphonate, demonstrate the importance of understanding these properties for the development of new materials (Martinez-Tapia et al., 2000).
Chemical Properties Analysis
The chemical properties of phosphorus compounds, including reactivity, bonding, and interactions with other molecules, are fundamental to their use in various domains. For instance, the synthesis of 1,1-bis-H-phosphinates from sodium hypophosphite and terminal alkynes via radical reactions showcases the chemical versatility and potential for generating novel phosphorus-containing compounds (Gouault-Bironneau et al., 2005).
科学的研究の応用
Pharmacokinetics and Tolerance
Tennezé et al. (1999) compared the pharmacokinetics and tolerance of phosphocysteamine with other cysteamine formulations in a study involving healthy adult male volunteers. They found no statistical difference between relative bioavailabilities, maximum concentration (Cmax), and time to Cmax among the three forms of cysteamine tested, including phosphocysteamine (Tennezé et al., 1999).
Effectiveness in Elevating Plasma Cysteamine Concentration
Smolin et al. (1988) investigated the effectiveness of phosphocysteamine in elevating plasma cysteamine concentration and decreasing leukocyte free cystine in children with nephropathic cystinosis. Their study indicated that phosphocysteamine is equally effective as cysteamine in its cystine-depleting properties (Smolin et al., 1988).
Treatment of Cystinosis
A study by Hoff et al. (1995) on the treatment of cystinosis with phosphocysteamine in the United Kingdom and Eire demonstrated the drug’s beneficial effects, although it suggested that further improvements might be achieved through better monitoring of therapy (Hoff et al., 1995).
Comparison with Other Agents
A study by Weisbord et al. (2017) involved a comparison of intravenous sodium bicarbonate and acetylcysteine for preventing acute kidney injury, which is somewhat tangential but highlights the importance of comparing the efficacy of different sodium salts in various clinical settings (Weisbord et al., 2017).
特性
IUPAC Name |
sodium;2-aminoethylsulfanyl(hydroxy)phosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO3PS.Na/c3-1-2-8-7(4,5)6;/h1-3H2,(H2,4,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEGNYNPDZDIRW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSP(=O)(O)[O-])N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NNaO3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190721 | |
| Record name | Phosphocysteamine sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphocysteamine sodium | |
CAS RN |
3724-89-8 | |
| Record name | Phosphocysteamine sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphocysteamine sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hydrogen -S-(2-aminoethyl)thiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOSPHOCYSTEAMINE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC9U0409D3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (1S,3S,4R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12,13-trihydroxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B1260465.png)
![5-(1,3-benzodioxol-5-yl)-2-butyl-7-[2-(2-carboxypropyl)-4-methoxyphenyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid](/img/structure/B1260466.png)





![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1260477.png)

![[3-(Diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl] carbamate](/img/structure/B1260479.png)


![n-Cyano-1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-n'-octyl-2(1h)-isoquinoline-carboximidamide](/img/structure/B1260484.png)
